molecular formula C14H12ClNO B1625319 Formamide, N-[(4-chlorophenyl)phenylmethyl]- CAS No. 202414-68-4

Formamide, N-[(4-chlorophenyl)phenylmethyl]-

Cat. No.: B1625319
CAS No.: 202414-68-4
M. Wt: 245.7 g/mol
InChI Key: HDGOSEHHSVUCBO-UHFFFAOYSA-N
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Description

Formamide, N-[(4-chlorophenyl)phenylmethyl]-: is an organic compound with the molecular formula C14H12ClNO. It is a derivative of formamide, where the hydrogen atom of the formamide group is replaced by a (4-chlorophenyl)phenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(4-chlorophenyl)phenylmethyl]- typically involves the reaction of (4-chlorophenyl)phenylmethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Formamide, N-[(4-chlorophenyl)phenylmethyl]- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: Formamide, N-[(4-chlorophenyl)phenylmethyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Formamide, N-[(4-chlorophenyl)phenylmethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or protein interactions.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Formamide, N-[(4-chlorophenyl)phenylmethyl]- exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, leading to changes in biological activity. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Formamide, N-[(4-bromophenyl)phenylmethyl]-
  • Formamide, N-[(4-fluorophenyl)phenylmethyl]-
  • Formamide, N-[(4-methylphenyl)phenylmethyl]-

Comparison: Formamide, N-[(4-chlorophenyl)phenylmethyl]- is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)-phenylmethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(16-10-17)11-4-2-1-3-5-11/h1-10,14H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGOSEHHSVUCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438964
Record name Formamide, N-[(4-chlorophenyl)phenylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202414-68-4
Record name Formamide, N-[(4-chlorophenyl)phenylmethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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